Canola oil fatty acid, hydrogenated

Oxidative Stability Frying Oil AOM Method

Canola oil fatty acid, hydrogenated (CAS 125328-47-4) is the fatty acid mixture derived from the catalytic hydrogenation of low-erucic acid rapeseed (canola) oil. Unlike triacylglycerol-based hydrogenated canola oil (INCI: Hydrogenated Canola Oil, CAS 226993-69-7), this entry specifically refers to the free fatty acid fraction, which serves as an intermediate for further derivatization (e.g., alkylamines, esters) or direct formulation where free acidity is required.

Molecular Formula C14H18N2O3S
Molecular Weight 0
CAS No. 125328-47-4
Cat. No. B1168720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanola oil fatty acid, hydrogenated
CAS125328-47-4
SynonymsCanola oil fatty acid, hydrogenated
Molecular FormulaC14H18N2O3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canola Oil Fatty Acid, Hydrogenated (CAS 125328-47-4) — Compositional Definition & Procurement Baseline


Canola oil fatty acid, hydrogenated (CAS 125328-47-4) is the fatty acid mixture derived from the catalytic hydrogenation of low-erucic acid rapeseed (canola) oil . Unlike triacylglycerol-based hydrogenated canola oil (INCI: Hydrogenated Canola Oil, CAS 226993-69-7), this entry specifically refers to the free fatty acid fraction, which serves as an intermediate for further derivatization (e.g., alkylamines, esters) or direct formulation where free acidity is required . The hydrogenation process saturates a portion of the native double bonds, converting the liquid oil into a semi-solid or solid material and substantially elevating oxidative stability and melting point relative to the parent canola oil [1].

Why Hydrogenated Canola Oil Fatty Acid Cannot Be Swapped with Generic Hydrogenated Vegetable Fatty Acids


Hydrogenated canola oil fatty acid is not a uniform commodity; its performance characteristics are dictated by the initial canola fatty acid profile (~60% oleic acid, ~20% linoleic acid, ~8% linolenic acid) [1] and the specific hydrogenation conditions (selective vs. non-selective, pressure, temperature, catalyst) [2]. These variables produce materials with iodine values ranging from 60 to 90+, trans fatty acid contents from <5% to >35%, and oxidative stability spanning 176 to >300 AOM hours [1][3]. A generic hydrogenated soybean or cottonseed fatty acid—derived from oils with fundamentally different C18:2/C18:3 ratios—yields divergent saturation profiles, melting behavior, and oxidative degradation kinetics even when hydrogenated to the same iodine value [1]. Procurement specifications must therefore anchor on measured physico-chemical parameters rather than class name alone.

Quantitative Differentiation Evidence for Canola Oil Fatty Acid, Hydrogenated (CAS 125328-47-4)


Oxidative Stability: >300 AOM Hours vs. 50–100 AOM Hours for Lightly Hydrogenated Soybean Oil

Hydrogenated canola oil fatty acid, when produced from high-oleic canola feedstock and selectively hydrogenated, achieves an Active Oxygen Method (AOM) stability exceeding 300 hours [1]. By comparison, lightly hydrogenated soybean oil exhibits AOM end points in the 50–100 hour range [2], while unmodified salad-grade canola or soybean oils deliver approximately 12 AOM hours . This represents a >3-fold oxidative stability advantage over lightly hydrogenated soybean oil and a >25-fold improvement over non-hydrogenated oils.

Oxidative Stability Frying Oil AOM Method

Saturated Fatty Acid Content: 10.1% (HCAN) vs. 17.7% (Hydrogenated Soybean Oil)

In a direct rotational frying comparison, hydrogenated canola oil (HCAN) contained 10.1% total saturated fatty acids (SAT), whereas hydrogenated soybean oil (HSOY) contained 17.7% SAT—a 43% relative reduction [1]. Simultaneously, HCAN delivered 53.3% monounsaturated fatty acids (MUFA) vs. 33.7% for HSOY, and only 2.6% polyunsaturated fatty acids (PUFA) vs. 26.2% for HSOY [1]. This profile arises from canola's native ~60% oleic acid baseline, which persists after partial hydrogenation.

Fatty Acid Profile Nutritional Profile Saturated Fat

Melting Point: FHCO 69°C vs. Fully Hydrogenated Soybean Oil 61–66°C

Fully hydrogenated canola oil (FHCO) exhibits a melting point of 69°C as measured by differential scanning calorimetry (DSC), which decreases to 65°C after supercritical CO₂ micronization [1]. In contrast, fully hydrogenated soybean oil (FHSO) has a reported melting point range of 61–66°C (capillary melting point) and 67–71°C (DSC melting range) [2]. The 3–8°C higher melting point of FHCO provides a broader working temperature window for structured lipid applications.

Melting Point Solid Fat Thermal Properties

Solid Fat Content Profile: Favorable Plasticity Range for Margarine Formulation

Interesterified blends incorporating hydrogenated canola oil (HCO, iodine value 66.5) with palm stearin and liquid canola oil yielded solid fat contents (SFC) of 11.0–21.1% at 10°C, 5.0–13.3% at 20°C, and 0.8–2.0% at 35°C with dropping points of 30.5–35.2°C [1]. By comparison, pure palm stearin exhibits substantially higher SFC values across the same temperature range, and fully hydrogenated soybean oil hardstock blends typically require higher inclusion rates to achieve comparable SFC at 20°C due to differing triacylglycerol carbon-number distributions [2]. The low SFC at 35°C (<2%) ensures favorable mouthfeel without waxy aftertaste.

Solid Fat Content Margarine Plasticity

Iodine Value Reduction: HCAN IV 66.5 vs. Parent Canola Oil IV 110–120

Partial hydrogenation of canola oil reduces the iodine value (IV) from the native range of 110–120 down to approximately 66.5 for a semi-solid hydrogenated canola oil (HCO) suitable for margarine base-stock [1]. In contrast, partially hydrogenated canola oil for pourable frying applications can be produced at IV 82–84 with an oleic acid content of ~83.6% [2]. The ~50-unit IV reduction from parent oil to HCO (IV 66.5) represents a controlled ~45% decrease in total unsaturation, directly correlating with enhanced oxidative stability and elevated melting point.

Iodine Value Degree of Unsaturation Hydrogenation Control

Trans Fatty Acid Control: Low-Trans Formulations Achieve 8.7–12.1% Trans vs. 35.1% for Conventionally Hydrogenated Canola

Conventionally partially hydrogenated canola oil (HCAN) can contain up to 35.1% total trans fatty acids when hydrogenated for frying-shortening applications [1]. However, interesterified low-trans fat blends incorporating hydrogenated canola oil (HCO, IV 66.5) at 20–30% with palm stearin and liquid canola oil achieved trans fatty acid contents of 8.7–12.1% with total trans plus saturated fatty acids of 43.6–46.4% [2]. This demonstrates that hydrogenated canola oil fatty acid can be deployed in formulations yielding 65–75% lower trans content than direct partial hydrogenation, while retaining sufficient saturated plus trans content for solid fat functionality.

Trans Fatty Acid Interesterification Low-Trans Formulation

Procurement-Guiding Application Scenarios for Canola Oil Fatty Acid, Hydrogenated (CAS 125328-47-4)


High-Stability Industrial Frying Shortening Where AOM >300 Hours Is Mandatory

Hydrogenated canola oil fatty acid, when sourced from high-oleic canola cultivars and selectively hydrogenated, uniquely delivers >300 AOM hours oxidative stability [1]. This enables extended fry-life in continuous industrial frying operations (185–204°C) where polar component accumulation must remain below 25% regulatory discarding thresholds for 12+ days of rotational use. Competing hydrogenated soybean oil with AOM stability of 50–100 hours would require more frequent oil turnover, increasing operational costs. Specify the fatty acid composition, iodine value, and AOM stability minimum when procuring for this use case.

Low-Saturated-Fat Margarine and Shortening Base-Stock Formulation

The 10.1% saturated fatty acid content of partially hydrogenated canola oil, compared with 17.7% for hydrogenated soybean oil, enables 'reduced saturated fat' label claims in finished margarine and shortening products [1]. When paired with interesterification to limit trans fatty acids to 8.7–12.1%, formulators achieve solid fat content profiles (SFC 5.0–13.3% at 20°C; <2.0% at 35°C) that deliver ambient spreadability and clean mouthfeel [2]. Procurement should stipulate the SFC curve (10°C, 20°C, 35°C) and trans fat ceiling.

Solid Lipid Microparticle Carriers for Bioactive Encapsulation

Fully hydrogenated canola oil fatty acid (FHCO) with a melting point of 69°C is employed as a solid lipid matrix for supercritical CO₂ micronization into hollow spherical particles (mean diameter 1.27 μm) with 96% essential oil loading efficiency [1]. The 3–8°C higher melting point versus fully hydrogenated soybean oil (61–66°C) provides enhanced thermal stability during processing and storage of encapsulated bioactives. Specify melting point (DSC, ≥65°C) and polymorphic form (β preferred) when sourcing FHCO for encapsulation applications.

Procurement of Fatty Acid Intermediates with Defined Iodine Value for Derivatization

The free fatty acid form (CAS 125328-47-4) serves as a precursor for hydrogenated canola oil alkylamines used in biodegradable lubricants and surfactants [1]. Iodine value is the critical procurement parameter: an IV of 66.5 yields a semi-solid fatty acid suitable for amine derivatization, while IV 82–84 produces a pourable liquid intermediate. Specify iodine value, acid value, and trans content when procuring the fatty acid form to ensure downstream reaction reproducibility and final product performance.

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